![molecular formula C15H11F2N3O3S B2635024 N-(2,6-difluorobenzyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-75-9](/img/structure/B2635024.png)
N-(2,6-difluorobenzyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(2,6-difluorobenzyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a chemical compound used in scientific research. It has a molecular formula of C14H9F2N3O3S and an average mass of 337.301 Da . Its unique properties make it ideal for various applications, including drug development, nanotechnology, and material science.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular formula, C14H9F2N3O3S . It has an average mass of 337.301 Da and a mono-isotopic mass of 337.033264 Da .Scientific Research Applications
Anti-Inflammatory Activities
Pyrimidines, the class of compounds to which our compound belongs, are known to display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Antioxidant Properties
Pyrimidines are also known for their antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health conditions.
Antibacterial and Antiviral Activities
Pyrimidines have been found to exhibit antibacterial and antiviral activities . This suggests that our compound could potentially be used in the treatment of bacterial and viral infections.
Antifungal and Antituberculosis Activities
In addition to their antibacterial and antiviral activities, pyrimidines also display antifungal and antituberculosis effects . This indicates potential applications in the treatment of fungal infections and tuberculosis.
Cytostatic Activities
Certain pyrimidine derivatives have been reported to exert cytostatic effects, leading to cell cycle arrest . This suggests potential applications in cancer treatment.
CDK2 Inhibition
CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . Pyrimidine derivatives have been found to inhibit CDK2, suggesting potential applications in cancer therapy .
Mechanism of Action
Target of Action
N-(2,6-difluorobenzyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory
Mode of Action
It is known that the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It is known that pyrimidines can affect various biochemical pathways due to their wide range of pharmacological effects .
Result of Action
It is known that a large number of pyrimidines exhibit potent anti-inflammatory effects .
properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-7-hydroxy-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O3S/c1-7-6-24-15-19-13(22)11(14(23)20(7)15)12(21)18-5-8-9(16)3-2-4-10(8)17/h2-4,6,22H,5H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPDWRUFESBEHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCC3=C(C=CC=C3F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorobenzyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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